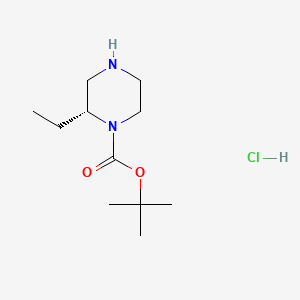
(R)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride” is likely a derivative of piperazine, which is a common scaffold in medicinal chemistry . Piperazine derivatives have been the focus of many researchers due to their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as substituted pyrazoles and indole carboxamides have been synthesized using various strategies . For example, pyrazoles substituted by thiophene moiety could be synthesized during the reaction of chalcone-type compound with phenyl hydrazine hydrochloride via 3 + 2 annulations .Molecular Structure Analysis
The molecular structure of this compound would likely include a piperazine ring, which consists of a six-membered ring containing two nitrogen atoms and four carbon atoms . The “tert-butyl” and “ethyl” groups would be attached to this ring, along with a carboxylate group.Aplicaciones Científicas De Investigación
Synthesis of Bioactive Molecules
The piperazine moiety is a common feature in bioactive molecules due to its versatility and reactivity. The compound can be used as a building block in the synthesis of various bioactive molecules, particularly in the creation of quinolinyl-pyrazoles . These heterocyclic compounds have shown significant promise in pharmacology, offering a range of biological activities that can be harnessed for therapeutic purposes.
Medicinal Chemistry
In medicinal chemistry, R-1-N-BOC-2-ETHYL-PIPERAZINE-HCl serves as a precursor in the synthesis of piperazine-containing drugs . Its role is crucial in optimizing the pharmacokinetic properties of pharmaceuticals, where it acts as a basic and hydrophilic group, enhancing drug solubility and bioavailability.
Kinase Inhibitors
This compound is instrumental in the synthesis of kinase inhibitors. Kinase inhibitors are a class of drugs that block certain enzymes (kinases) and have applications in treating cancer and other diseases. The Buchwald–Hartwig amination is one such synthetic approach where R-1-N-BOC-2-ETHYL-PIPERAZINE-HCl is utilized .
Receptor Modulators
As a receptor modulator, the compound can be used to adjust the interaction of drugs with target macromolecules. This is particularly important in the development of drugs that require precise interaction with biological receptors to exert their therapeutic effects .
C–H Functionalization
Recent advances in synthetic chemistry have highlighted the importance of C–H functionalization of piperazine rings. R-1-N-BOC-2-ETHYL-PIPERAZINE-HCl can be involved in such reactions, leading to a greater diversity of piperazine-containing compounds with potential applications in drug discovery .
Synthesis of Indazole DNA Gyrase Inhibitors
The compound is also used in the synthesis of indazole DNA gyrase inhibitors. These inhibitors are crucial in the development of antibacterial agents, as they interfere with the bacterial DNA replication process .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl (2R)-2-ethylpiperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-5-9-8-12-6-7-13(9)10(14)15-11(2,3)4;/h9,12H,5-8H2,1-4H3;1H/t9-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFFBNCKEZSWAK-SBSPUUFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCN1C(=O)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CNCCN1C(=O)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662550 |
Source


|
| Record name | tert-Butyl (2R)-2-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217443-56-5 |
Source


|
| Record name | tert-Butyl (2R)-2-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


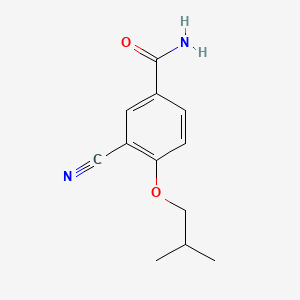

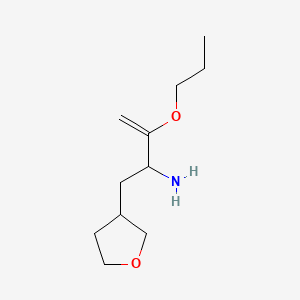

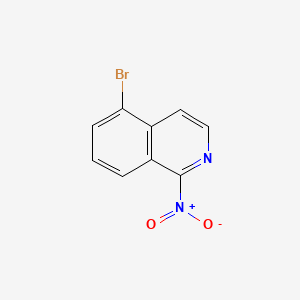
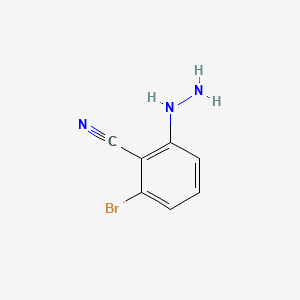

![3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/no-structure.png)
![4-[(7-Chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride](/img/structure/B595931.png)


![1,2,3,4-Tetrahydropyrido[2,3-B]pyrazin-6-OL](/img/structure/B595936.png)
